molecular formula C10H14FNO B11733421 {[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine

{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine

Katalognummer: B11733421
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: CJXADCVXSIXIIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine is an organic compound that features a phenyl ring substituted with a fluoroethoxy group and a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine typically involves the reaction of 2-(2-fluoroethoxy)benzyl chloride with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of {[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethoxy group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once bound to its target, the compound can modulate the activity of the receptor or enzyme, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

    Benzylamine: A simple amine with a benzyl group, used in organic synthesis.

    Fluoroethoxybenzene: A compound with a fluoroethoxy group attached to a benzene ring, used in various chemical reactions.

Uniqueness

{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine is unique due to the presence of both the fluoroethoxy and methylamine groups, which confer distinct chemical and biological properties. The fluoroethoxy group enhances lipophilicity and membrane permeability, while the methylamine group provides basicity and reactivity towards various chemical transformations.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

1-[2-(2-fluoroethoxy)phenyl]-N-methylmethanamine

InChI

InChI=1S/C10H14FNO/c1-12-8-9-4-2-3-5-10(9)13-7-6-11/h2-5,12H,6-8H2,1H3

InChI-Schlüssel

CJXADCVXSIXIIU-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC=CC=C1OCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.